Ethyl 2-(3,4-dihydroxyphenyl)acetate
Overview
Description
Ethyl 2-(3,4-dihydroxyphenyl)acetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Precursors
Synthesis of Dopamine Analogues : Ethyl 2-(3,4-dihydroxyphenyl)acetate has been used in the synthesis of conformationally restricted dopamine analogues. This includes the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various derivatives, such as ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate, which have applications in pharmaceutical research (Gentles et al., 1991).
Anti-Arthritic Drug Development : Ethyl (4-phenylphenyl)acetate, closely related to this compound, shows promise as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs (NSAIDs) for treating arthritis. It is used in Suzuki coupling reactions, a common method in drug synthesis (Costa et al., 2012).
Antioxidant Properties
- Natural Antioxidant in Food Stabilization : this compound derivatives, such as hydroxytyrosol and 3,4-dihydroxyphenyl acetic acid, derived from olive mill wastewater, demonstrate significant antioxidant properties. These compounds are considered as potential natural alternatives to synthetic antioxidants in food preservation, especially in stabilizing refined oils (Fki et al., 2005).
Chemical Research and Applications
Chemical Synthesis and Modification : this compound and its derivatives have been utilized in various chemical synthesis processes, including the chemoselective acetylation of aminophenols and the development of cyclic hydroxamic acids and lactams. These processes have implications in the synthesis of complex organic compounds, potentially useful in pharmaceuticals and other chemical industries (Magadum & Yadav, 2018); (Hartenstein & Sicker, 1993).
Corrosion Inhibition : Derivatives of this compound, such as chalcone derivatives, are explored for their potential in inhibiting corrosion of metals like mild steel in acidic environments. These studies are crucial for extending the life of metal structures and components in industrial settings (Lgaz et al., 2017).
Mechanism of Action
Target of Action
Ethyl 2-(3,4-dihydroxyphenyl)acetate primarily targets the α-glucosidase enzyme . This enzyme, found in human intestinal cells, serves a crucial role as the primary hydrolase enzyme. Its primary function involves breaking down complex carbohydrates into glucose monomers, which can then readily diffuse into the bloodstream .
Mode of Action
The compound interacts with the α-glucosidase enzyme, inhibiting its activity . This inhibition can potentially decrease postprandial blood glucose levels , which is beneficial in the case of type II diabetes, where the human body is resistant to insulin .
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose monomers is slowed down, leading to a decrease in postprandial blood glucose levels .
Pharmacokinetics
It’s known that the compound is soluble in some organic solvents, such as ethanol and ether, but insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of α-glucosidase, leading to a decrease in postprandial blood glucose levels . This can be beneficial in managing type II diabetes and its associated issues .
Action Environment
The action of this compound can be influenced by environmental factors. The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and handling . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to show excellent to moderate α-glucosidase inhibition .
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(3,4-dihydroxyphenyl)acetate is complex and involves several biochemical reactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a high boiling point and a low vapor pressure, suggesting that it is stable under normal laboratory conditions .
Metabolic Pathways
It is known that this compound is a metabolite of the neurotransmitter dopamine .
Properties
IUPAC Name |
ethyl 2-(3,4-dihydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJGEBLQZWGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568738 | |
Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83112-21-4 | |
Record name | Ethyl (3,4-dihydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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